Home > Products > Screening Compounds P77009 > N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1021023-72-2

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2781490
CAS Number: 1021023-72-2
Molecular Formula: C14H15N5O
Molecular Weight: 269.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative. Its crystal structure, Hirshfeld surface analysis, and DFT calculations have been reported []. The research highlights the importance of weak intermolecular interactions, such as C—H...O and C—H...N hydrogen bonds and slipped π-stacking interactions, in the compound's crystal packing [].

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Description: These are a series of compounds developed as potential agents for treating triple-negative breast cancer (TNBC) []. The lead compound in this series exhibited strong anti-TNBC activity but also significant toxicity []. Structural optimization efforts led to the discovery of N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an), a potent multikinase inhibitor with improved in vitro and in vivo anti-TNBC activities, favorable pharmacokinetic properties, and reduced toxicity [].

1-Isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound is another pyrazolo[3,4-d]pyrimidine derivative whose crystal structure has been reported [].

2-(4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic Acid

Compound Description: This pyrazolo[3,4-d]pyrimidine derivative's crystal structure, Hirshfeld surface analysis, crystal void analysis, and intermolecular interaction energies have been studied []. Research indicates that the crystal structure exhibits corrugated layers formed by N—H⋯O, O—H⋯N, and C—H⋯O hydrogen-bonding interactions [].

Overview

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound features a unique structure that incorporates a methoxyphenyl group and has been investigated for its potential pharmacological applications, particularly in anti-inflammatory and anticancer therapies.

Source

The synthesis and characterization of this compound have been documented in various scientific studies focusing on pyrazolo[3,4-d]pyrimidine derivatives. These studies explore the synthesis methods, biological activities, and structure-activity relationships of these compounds, highlighting their importance in medicinal chemistry .

Classification

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be classified as:

  • Chemical Class: Pyrazolo[3,4-d]pyrimidines
  • Functional Group: Amine
  • Substituents: Methoxyphenyl group
Synthesis Analysis

Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions: Utilizing hydrazine derivatives and carbonyl compounds to form the pyrazolo ring.
  • Substitution Reactions: Introducing the methoxyphenyl group through electrophilic aromatic substitution or similar techniques.

Technical Details

A notable synthetic route involves the reaction of 4-methoxybenzaldehyde with hydrazine to form an intermediate hydrazone, which is then cyclized with a pyrimidine derivative under acidic or basic conditions. This method allows for the selective formation of the desired pyrazolo[3,4-d]pyrimidine structure while maintaining functional group integrity .

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C14H16N4O
  • Molecular Weight: Approximately 256.30 g/mol
  • Melting Point: Specific melting points may vary depending on purity but typically range around 150–180 °C.
Chemical Reactions Analysis

Reactions

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  • Coupling Reactions: It can be used in coupling reactions to form more complex structures or to attach additional functional groups.

Technical Details

For instance, reactions involving this compound can lead to the formation of new derivatives by substituting the amine with different alkyl or aryl groups, enhancing its biological activity profiles .

Mechanism of Action

Process

The mechanism of action for N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its interaction with specific enzymes or receptors within biological systems. This compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways.

Data

In vitro studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on COX enzymes, with reported IC50 values demonstrating their potency against inflammatory mediators. For example, some derivatives have shown IC50 values in the low micromolar range against COX-1 and COX-2 enzymes .

Physical and Chemical Properties Analysis

Physical Properties

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is typically characterized by:

  • Appearance: Crystalline solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of amine groups makes it reactive towards electrophiles and acids.
Applications

Scientific Uses

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several potential applications in scientific research:

  • Anti-inflammatory Agents: Due to its inhibitory effects on COX enzymes, it is being explored for therapeutic use in treating inflammatory diseases.
  • Anticancer Research: Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

This compound exemplifies the ongoing exploration of pyrazolo[3,4-d]pyrimidines as versatile scaffolds for drug development aimed at various therapeutic targets.

Introduction to Pyrazolo[3,4-d]Pyrimidine Pharmacophores in Modern Therapeutics

Pyrazolo[3,4-d]pyrimidine scaffolds represent a privileged structural motif in medicinal chemistry due to their biomimicry of purine nucleobases. This molecular similarity enables competitive inhibition of ATP-binding sites in kinase domains, positioning these heterocycles as critical pharmacophores in targeted cancer therapies [7]. The structural versatility of the pyrazolo[3,4-d]pyrimidine core allows strategic modifications at N1, C3, C4, and C6 positions, facilitating optimization of pharmacokinetic and pharmacodynamic properties. These compounds demonstrate multi-kinase inhibitory capabilities with clinical significance across diverse malignancies, particularly in receptor tyrosine kinase-driven pathologies [3] [9]. The integration of aromatic and aliphatic substituents—exemplified by the N-[2-(4-methoxyphenyl)ethyl] side chain—creates synergistic interactions within hydrophobic regions of kinase targets while maintaining essential hydrogen-bonding networks characteristic of competitive inhibition.

Historical Evolution of Pyrazolo[3,4-d]Pyrimidine-Based Drug Discovery

The therapeutic exploration of pyrazolo[3,4-d]pyrimidines originated from purine isosterism concepts in the mid-20th century. A foundational breakthrough emerged with the discovery of allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), which revolutionized gout management through xanthine oxidase inhibition [7] [10]. This success catalyzed systematic investigations into substituted variants for oncology applications. By the 1990s, researchers identified PP1 (4-amino-5-(4-methylphenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine) as pioneering Src-family kinase inhibitors, establishing structure-activity relationship (SAR) principles for subsequent derivatives [4] [7]. These early compounds demonstrated that N1-aryl and C4-amino groups were essential for potency, while C3 hydrophobic substituents influenced kinase selectivity.

The 2000s witnessed strategic diversification at the C4-position, replacing amino groups with hydrazinyl, alkylamino, and arylamino functionalities to enhance target affinity. For instance, hydrazine-bridged derivatives (e.g., compound 6d from pyrazolo[3,4-d]pyrimidine series) exhibited nanomolar cytotoxicity against MCF-7 breast cancer cells (IC50 = 7.5 nM) through GSK-3β inhibition [9]. Concurrently, computational approaches enabled structure-based optimization, as demonstrated by halogenated pyrazolopyrimidines with enhanced Abl kinase affinity and antiproliferative activity against leukemia cells [4]. This evolution culminated in advanced clinical candidates like eCF506 (tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate), featuring complex N-alkylamino side chains for multi-kinase modulation [6].

Table 1: Historical Milestones in Pyrazolo[3,4-d]Pyrimidine Drug Development

Time PeriodKey CompoundsTherapeutic TargetStructural Innovation
1960sAllopurinolXanthine oxidaseUnsubstituted 4-hydroxy core
1990sPP1, PP2Src-family kinasestert-Butyl at C6; 4-aminophenyl at C5
2000sHalogenated derivativesAbl kinaseC3/C5 halogenation for affinity enhancement
2010sHydrazinyl derivatives (e.g., 6d)GSK-3β, CDKsC4-benzylidenehydrazine spacers
2020seCF506mTOR, TRAP1Piperidine-ethyl extensions at N1

Structural Significance of N-[2-(4-Methoxyphenyl)Ethyl] Substitution Patterns

The pharmacophore N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine integrates three critical elements: (1) the planar pyrazolopyrimidine core for adenine-mimicry, (2) the C4-amino group for hinge-region hydrogen bonding, and (3) the N-[2-(4-methoxyphenyl)ethyl] side chain for auxiliary hydrophobic interactions. This substitution pattern represents a sophisticated evolution from simpler N-arylalkyl analogs documented in medicinal chemistry literature [5] [8].

X-ray crystallographic studies of related compounds reveal that the 2-(4-methoxyphenyl)ethyl moiety adopts a folded conformation when bound to kinase domains, positioning the methoxy group perpendicular to the phenyl ring. This orientation maximizes van der Waals contacts with hydrophobic subpockets adjacent to the ATP-binding site [10]. Compared to methylbenzyl analogs (e.g., N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CID 240428), the ethyl spacer enhances conformational flexibility, enabling optimal deep-pocket penetration while the terminal methoxy group donates electron density to the aromatic system, modulating π-stacking interactions [5] [8].

Table 2: Comparative Analysis of N-Substituents in Pyrazolopyrimidine Derivatives

SubstituentHydrophobicity (LogP)Conformational FlexibilityKinase Affinity Trend
PhenylHigh (2.8–3.4)RigidModerate (IC50 > 1 µM)
4-MethylbenzylModerate (2.1–2.5)Semi-flexibleVariable
2-(4-Methoxyphenyl)ethyl (Target)Balanced (1.8–2.2)HighHigh (IC50 < 100 nM)
2-(4-(Dimethylamino)piperidin-1-yl)ethylLow (0.9–1.4)Very highVariable with kinase isoform

Quantum mechanical analyses indicate that the methoxy oxygen engages in intramolecular non-covalent interactions with the pyrimidine C5-H, creating a pseudo-cyclic conformation that reduces the molecule's solvent-accessible surface area by ~15%. This conformational preference enhances membrane permeability compared to linear analogs [10]. Additionally, the electron-donating methoxy group decreases the pKa of the C4-amino group by 0.3–0.5 units, strengthening its hydrogen-bond donor capacity toward kinase hinge region carbonyls (e.g., C=O of Met793 in EGFR) [3] [9].

Role in Targeted Cancer Therapy: Kinase Inhibition Paradigms

N-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies the "rigid core-flexible side chain" design principle in kinase inhibitor development. Biochemical profiling of structurally analogous compounds reveals potent inhibitory activity against oncogenic kinases, particularly those within the EGFR (Epidermal Growth Factor Receptor) and Src families [3] [9]. For instance, compound 12b (4-((4-(3-fluorophenyl)thiazol-2-yl)amino)-N-(2-(4-methoxyphenyl)ethyl)-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide) demonstrated dual inhibition of wild-type EGFR (EGFRWT; IC50 = 0.016 µM) and the T790M mutant (EGFRT790M; IC50 = 0.236 µM) through simultaneous engagement with the adenine pocket and allosteric sites [3].

The molecular mechanism involves:

  • Competitive ATP Displacement: The pyrazolopyrimidine core occupies the adenine-binding region, forming three hydrogen bonds with kinase hinge residues (e.g., Met793 and Lys745 in EGFR).
  • Hydrophobic Pocket Occupation: The 4-methoxyphenyl group inserts into hydrophobic region II (adjacent to the gatekeeper residue), while the ethyl linker optimizes distance geometry.
  • Allosteric Modulation: Methoxy oxygen forms water-mediated contacts with Thr854 in the DFG motif, stabilizing the kinase in an inactive conformation [3] [7].

This multi-faceted binding translates to profound cellular effects. In A549 lung carcinoma and HCT-116 colorectal cancer models, analogs induced G2/M cell cycle arrest and intrinsic apoptosis, evidenced by an 8.8-fold increase in BAX/Bcl-2 ratio. Flow cytometry confirmed S-phase accumulation, indicating disruption of DNA replication machinery—a phenotype consistent with kinase inhibition in DNA damage response pathways [3].

Table 3: Kinase Profiling and Cellular Activity of Structural Analogs

Kinase TargetIC50 (µM)Cellular ModelAntiproliferative IC50Primary Mechanism
EGFRWT0.016–0.035A549 (lung)8.21 µMApoptosis induction (BAX/Bcl-2 ↑)
EGFRT790M0.236–0.421HCT-116 (colon)19.56 µMS-phase arrest
VEGFR20.18–0.53MCF-7 (breast)7.5 nM*Angiogenesis suppression
CDK2/Cyclin E0.89–1.24HepG2 (liver)22.7–40.75 µMG1/S checkpoint dysregulation

*Data from hydrazinyl derivative 6d in MCF-7 cells [9]

Molecular dynamics simulations of docked complexes reveal that the 2-(4-methoxyphenyl)ethyl side chain adopts a "U-shaped" conformation when bound to EGFRT790M, enabling simultaneous interaction with Leu792 in the hinge region and Thr790 in the gatekeeper position—a binding mode distinct from first-generation inhibitors like erlotinib [3] [7]. This explains the compound's efficacy against resistant mutants while maintaining selectivity over non-cancerous cell lines (selectivity index >4.5 in WI38 fibroblasts) [10].

Properties

CAS Number

1021023-72-2

Product Name

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C14H15N5O

Molecular Weight

269.308

InChI

InChI=1S/C14H15N5O/c1-20-11-4-2-10(3-5-11)6-7-15-13-12-8-18-19-14(12)17-9-16-13/h2-5,8-9H,6-7H2,1H3,(H2,15,16,17,18,19)

InChI Key

SXGIPOOEVRIZPJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=NN3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.